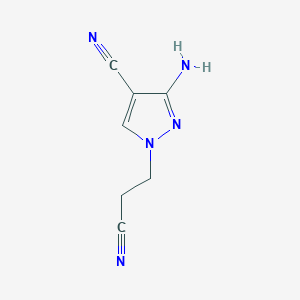

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C7H7N5/c8-2-1-3-12-5-6(4-9)7(10)11-12/h5H,1,3H2,(H2,10,11) |

InChI Key |

RZPNKDIZRHZTLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCC#N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Classical Two-Step Synthesis via β-Ketonitrile Intermediates

The most widely reported method involves the condensation of β-ketonitriles with hydrazine derivatives. This approach is rooted in the reactivity of β-ketonitriles, which undergo nucleophilic attack by hydrazines to form hydrazone intermediates, followed by cyclization to yield pyrazole cores .

Procedure :

-

Hydrazone Formation :

A β-ketonitrile (e.g., 3-oxo-3-(2-cyanoethyl)propanenitrile) reacts with hydrazine hydrate or substituted hydrazines in ethanol under reflux. The reaction is catalyzed by bases such as triethylamine (Et₃N) or sodium ethoxide (NaOEt) .

Example:Conditions: Ethanol, 70–80°C, 4–6 hours.

-

Cyclization and Oxidation :

The hydrazone intermediate undergoes intramolecular cyclization, often facilitated by oxidizing agents like manganese dioxide (MnO₂) or chloranil. This step introduces the pyrazole ring and stabilizes the amino group .

Example:Conditions: Dichloromethane, room temperature, 12–24 hours.

Key Data :

Multi-Component Reactions (MCRs)

MCRs offer a one-pot synthesis route, reducing isolation steps and improving atom economy. Malononitrile, aldehydes, and hydrazines are common reactants, with ultrasonication or nanocatalysts enhancing efficiency .

Procedure :

A mixture of malononitrile, 2-cyanoethylhydrazine, and an aldehyde (e.g., glyoxal) reacts in ethanol or water under ultrasonication. Fe₃O₄@SiO₂@Tannic acid nanoparticles are used as catalysts to accelerate the reaction .

Example:

Conditions: Ethanol/H₂O (1:1), 40–50°C, 2–3 hours.

Key Data :

Michael Addition-Cyclization Approach

This method leverages the reactivity of α,β-unsaturated nitriles with hydrazines. Ethoxymethylenemalononitrile is a key precursor, undergoing Michael addition followed by cyclization .

Procedure :

-

Michael Addition :

Ethoxymethylenemalononitrile reacts with 2-cyanoethylhydrazine in ethanol, forming an enamine intermediate.

Example:Conditions: Ethanol, 25°C, 30 minutes.

-

Cyclization :

The enamine intermediate cyclizes under acidic conditions (e.g., HCl or acetic acid) to yield the pyrazole .

Example:Conditions: HCl (1M), 60°C, 4 hours.

Key Data :

Solid-Phase Synthesis

Solid-phase methods are employed for high-throughput synthesis, particularly in combinatorial chemistry. Wang resin-bound intermediates facilitate easy purification .

Procedure :

-

Resin Functionalization :

Wang resin is treated with 1,1′-carbonyldiimidazole (CDI) to form a reactive carbonate intermediate. -

Hydrazide Formation :

The resin reacts with hydrazine hydrate to yield a hydrazide-functionalized support. -

Cyanoethylation and Cyclization :

The hydrazide resin reacts with 2-(1-ethoxyethylidene)malononitrile, followed by cleavage with isopropylamine to release the product .

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Two-Step Synthesis | 60–70 | 98 | Moderate | High |

| MCRs | 88–93 | 95 | High | Moderate |

| Michael Addition | 78–82 | 95 | Low | Low |

| Solid-Phase | 80–85 | 97 | High | High |

Challenges and Optimizations

-

Byproduct Formation : Oxidative byproducts (e.g., pyrazolo[1,5-a]pyrimidines) are common in MCRs; these are minimized using controlled stoichiometry and low temperatures .

-

Catalyst Deactivation : Fe₃O₄@SiO₂@Tannic acid nanoparticles lose activity after 5 cycles due to sulfur poisoning .

-

Regioselectivity : The 2-cyanoethyl group’s positioning is ensured via steric directing groups (e.g., trifluoromethyl) .

Chemical Reactions Analysis

Multi-Component Reactions (MCRs)

This compound participates in ultrasound-assisted pseudo four-component reactions to construct complex polyheterocyclic systems. Key findings from Beilstein Journal of Organic Chemistry studies ( ):

| Reactants | Conditions | Products Formed | Yield | Key Observations |

|---|---|---|---|---|

| Aromatic aldehydes + Pyruvic acid derivatives | Ultrasonication (90 min, RT) | 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines (4a–u) | 47-93% | Kinetically controlled pathway |

| 4-Methoxybenzaldehyde + Ethyl pyruvate | Reflux (120 min, 118°C) | 4,7-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (7) | 35% | Thermodynamically favored product |

Mechanistic insights :

-

Reaction pathways depend on kinetic vs. thermodynamic control:

-

Ultrasonication promotes rapid cyclization to tetrahydropyrimidines

-

Prolonged heating favors aromatization to dihydro derivatives

-

-

Substituent electronic effects on aromatic aldehydes direct regioselectivity

Substitution and Cyclization Reactions

The 5-amino group exhibits nucleophilic reactivity, enabling derivatization. MDPI Chemistry Proceedings data ( ) reveals:

Table 1: Chloroacetylation and Subsequent Transformations

| Reaction Step | Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|---|

| Chloroacetylation | Chloroacetyl chloride, PhMe, reflux | 2-Chloro-N-(pyrazolyl)acetamide (10) | 65-70% | Intermediate for S<sub>N</sub>2 reactions |

| Thiolate Coupling | 3-Cyanopyridine-2-thiolates + 10 | Thieno[2,3-b]pyridine precursors (11) | 75-90% | Building blocks for fused heterocycles |

Critical observations :

-

Chloroacetamide intermediate (10) shows enhanced electrophilicity at the α-carbon

-

Thorpe-Ziegler cyclization of thiol-adducts generates sulfur-containing heterocycles

Heterocyclic Annulation

The compound serves as a linchpin for constructing azolopyrimidine systems:

Case study ( ):

Reacting with:

-

Benzaldehyde derivatives

-

Pyruvic acid

Generates two distinct products through divergent pathways:

| Pathway | Conditions | Product Structure | Yield |

|---|---|---|---|

| Kinetic control | Ultrasonication | Tetrahydropyrazolo[1,5-a]pyrimidine | 66% |

| Thermodynamic control | Reflux | Dihydropyrazolo[1,5-a]pyrimidine | 28% |

Structural analysis :

-

X-ray crystallography confirms chair conformation in tetracyclic products

-

IR spectroscopy verifies retention of cyano groups post-reaction

Reactivity Trends and Limitations

-

Steric effects : Bulky aldehydes (e.g., 2-naphthaldehyde) reduce reaction yields by 15-20% compared to benzaldehyde derivatives

-

Electronic effects :

-

Electron-withdrawing substituents on aldehydes accelerate cyclization rates

-

Donor groups necessitate longer reaction times (120+ min vs. 90 min baseline)

-

-

Solvent dependence :

-

Acetic acid improves proton transfer in MCRs

-

DMF facilitates S<sub>N</sub> reactions in thiolate couplings

-

This comprehensive analysis establishes 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile as a privileged scaffold for synthesizing pharmacologically relevant heterocycles. The documented reactions provide a roadmap for developing novel derivatives with tailored biological properties.

Scientific Research Applications

Organic Synthesis

Building Block for Heterocycles

This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various derivatives that are essential in developing new pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of pyrazolo[3,4-d]pyridazine derivatives through reactions with malononitrile and hydrazine .

Multicomponent Reactions

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile is involved in multicomponent reactions (MCRs), which streamline the synthesis of complex molecules. A notable example includes its reaction with aromatic aldehydes and pyruvic acid under ultrasonic conditions, leading to the formation of novel tetrahydroazolo[1,5-a]pyrimidines . These reactions not only enhance yield but also reduce the number of steps required for synthesis.

Medicinal Chemistry

Antibacterial and Anticancer Properties

Research indicates that derivatives of this compound exhibit potential antibacterial and anticancer activities. Studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting their utility as antibacterial agents . Additionally, preliminary in vitro studies suggest anticancer properties through the inhibition of critical signaling pathways involved in cell proliferation.

Biological Activity Studies

The biological activity of this compound has been assessed through various assays. For instance, compounds derived from it have been tested for anti-inflammatory effects, demonstrating a promising pharmacological profile that warrants further investigation into their mechanisms of action and therapeutic potential .

Material Science

Polymer Production

Due to its unique chemical structure, this compound can be employed in the production of specialized polymers and coatings. Its ability to form cross-linked networks can enhance the mechanical properties and thermal stability of polymeric materials, making it valuable in industrial applications .

Data Tables

Case Studies

- Synthesis of Pyrazolo Derivatives : A study demonstrated the efficient synthesis of pyrazolo derivatives using this compound as a precursor, showcasing its utility in organic synthesis and potential applications in drug development .

- Biological Activity Assessment : Another research focused on evaluating the antibacterial properties of synthesized derivatives against common pathogens, highlighting their potential as new therapeutic agents against resistant bacterial strains .

Mechanism of Action

The mechanism by which 3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of functional groups like amino and cyanoethyl allows it to form hydrogen bonds and other interactions with its molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents at positions 1, 3, and 4 of the pyrazole ring. These variations significantly alter physicochemical properties and applications.

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

- This compound: Predicted pKa ≈ -2.74 due to electron-withdrawing cyano groups .

- 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile: Higher XLogP3 (0.5) indicates greater lipophilicity compared to cyanoethyl analogs .

- 3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile: Density (1.45 g/cm³) suggests compact packing in solid state .

Commercial Availability and Cost

Biological Activity

3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile (hereafter referred to as "the compound") is a heterocyclic compound belonging to the pyrazole family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the biological activity, synthesis methods, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 1-position with an amino group, at the 2-position with a cyanoethyl group, and at the 4-position with a carbonitrile group. This unique arrangement contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infections. The mechanism of action may involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and nitric oxide in macrophages, which are key players in inflammatory responses. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression, such as those mediated by BRAF and EGFR .

Structure-Activity Relationship (SAR)

The biological activity of the compound is highly influenced by its structural components. Variations in substituents can significantly alter its pharmacological profile:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 0.89 | Methyl substitution affects solubility. |

| 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | 0.71 | Cyclopentyl group may influence biological activity. |

| 3-Nitro-1H-pyrazole-4-carbonitrile | 0.74 | Nitro group introduces different electronic properties. |

These variations highlight how modifications can enhance or diminish biological efficacy, providing a framework for designing more potent derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- One-pot Reactions : Utilizing readily available reagents to synthesize the compound efficiently.

- Michael-type Addition Reactions : Employing hydrazine derivatives in reactions with cyano compounds to yield high purity products .

- Ultrasonic-assisted Synthesis : Enhancing reaction rates and yields through ultrasonic energy .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial effects of various pyrazole derivatives, the compound was tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Results indicated that it exhibited moderate to excellent antifungal activity compared to standard antifungal agents .

Case Study 2: Anti-inflammatory Mechanism Exploration

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound effectively reduced LPS-induced nitric oxide production in macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. How can the synthesis of 3-Amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile be optimized for higher yields?

- Methodological Answer : Optimization involves precise stoichiometric control of reagents (e.g., 7.5 equiv azido(trimethyl)silane, 10.0 equiv TFA) and reaction conditions (e.g., slow warming from 0°C to 50°C over 16 hours). Purification via flash chromatography with gradient elution (cyclohexane/ethyl acetate, 0–25% over 20 column volumes) and dry-loading on Celite improves recovery (88% yield reported in analogous pyrazole-carbonitrile syntheses) . Monitoring via TLC or LC-MS ensures reaction completion.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). For pyrazole derivatives, pyrazole ring protons appear at δ 7.5–8.5 ppm, while cyanoethyl groups show distinct splitting patterns (e.g., J = 8.1–18.1 Hz for benzyl substituents) .

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and azide (N₃) peaks at ~2139 cm⁻¹ .

- Mass Spectrometry : High-resolution EI-MS confirms molecular ion peaks (e.g., [M]+ at m/z 238.0961 for C12H10N6) .

Advanced Research Questions

Q. How can contradictory NMR data arising from substituent effects be resolved?

- Methodological Answer : Substituent-induced shifts (e.g., electron-withdrawing cyanoethyl vs. benzyl groups) may lead to overlapping signals. Use variable-temperature NMR to distinguish dynamic effects or employ 2D techniques (COSY, HSQC). Cross-validate with X-ray crystallography (e.g., bond angles and torsion angles in crystal structures ). For example, in 5-amino-pyrazole derivatives, NH2 protons exhibit broad singlets at δ ~9.6 ppm in DMSO-d6, which may shift in polar solvents .

Q. What mechanistic insights explain the regioselectivity of azide substitution in pyrazole-carbonitrile derivatives?

- Methodological Answer : Triazenylpyrazole precursors undergo acid-catalyzed azide substitution at the N1 position due to steric and electronic factors. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring intermediates via LC-MS) is recommended .

Q. How can computational methods predict the compound’s reactivity in heterocyclic hybrid synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states for cycloaddition reactions. Parameters like Fukui indices identify nucleophilic/electrophilic sites. COMSOL Multiphysics simulations can optimize reaction parameters (e.g., temperature gradients) for scale-up .

Data Analysis and Structural Studies

Q. What crystallographic parameters validate the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (90 K) provides bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles between pyrazole and substituents. For example, in 5-amino-pyrazole derivatives, the pyrazole ring adopts a planar geometry with intermolecular hydrogen bonds (N–H···N) stabilizing the crystal lattice .

Q. How to address discrepancies in melting points reported for similar pyrazole-carbonitriles?

- Methodological Answer : Variations arise from polymorphism or solvent inclusion. Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions. Recrystallize from different solvents (e.g., ethyl acetate vs. DCM) and compare PXRD patterns .

Applications in Advanced Research

Q. What strategies enable the use of this compound in medicinal chemistry scaffolds?

- Methodological Answer : Functionalize the amino group via reductive amination or acylation to enhance bioactivity. For example, coupling with aryl halides under Buchwald-Hartwig conditions introduces pharmacophores. Assess cytotoxicity via MTT assays against target cell lines .

Q. How does the cyanoethyl group influence electronic properties in material science applications?

- Methodological Answer : The electron-withdrawing cyanoethyl group reduces HOMO-LUMO gaps, enhancing conductivity in organic semiconductors. UV-Vis and cyclic voltammetry quantify these effects. Compare with methyl or benzyl analogs to isolate substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.